19(R)-Hete

Renal vascular biology Enantioselective pharmacology CYP eicosanoid signaling

19(R)-HETE (19(R)-hydroxyeicosatetraenoic acid; CAS 115461-39-7) is the (R)-enantiomer of the cytochrome P450–derived arachidonic acid metabolite 19-HETE. It is formally classified as a subterminal HETE and is produced endogenously by CYP2E1 as a minor stereoisomer (∼30% of total 19-HETE).

Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
Cat. No. B1209360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19(R)-Hete
Synonyms19(S)-hydroxyeicosatetraenoic acid
19-HETE
19-hydroxy-5,8,11,14-eicosatetraenoic acid
Molecular FormulaC20H32O3
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCC(CCCC=CCC=CCC=CCC=CCCCC(=O)O)O
InChIInChI=1S/C20H32O3/c1-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20(22)23/h3-6,9-12,19,21H,2,7-8,13-18H2,1H3,(H,22,23)
InChIKeyXFUXZHQUWPFWPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

19(R)-HETE: CYP450 Eicosanoid with Enantiomer-Specific Renal Vasodilation and 20-HETE Antagonism


19(R)-HETE (19(R)-hydroxyeicosatetraenoic acid; CAS 115461-39-7) is the (R)-enantiomer of the cytochrome P450–derived arachidonic acid metabolite 19-HETE. It is formally classified as a subterminal HETE and is produced endogenously by CYP2E1 as a minor stereoisomer (∼30% of total 19-HETE) [1]. 19(R)-HETE acts as a potent renal preglomerular vasodilator and functional antagonist of the vasoconstrictor 20-HETE, exhibiting enantioselective pharmacology that is absent in the (S)-enantiomer [2].

19(R)-HETE Procurement: Why 19(S)-HETE or Racemic Mixtures Cannot Substitute for Enantiopure (R)-Isomer


Substituting 19(R)-HETE with its (S)-enantiomer or a racemic mixture fundamentally alters experimental outcomes. The two enantiomers show diametrically opposite pharmacology in renal vascular assays: 19(R)-HETE is a potent vasodilator and 20-HETE antagonist, while 19(S)-HETE is relatively inactive [1]. Furthermore, the (S)-enantiomer selectively reduces 5-HETE levels and 15-LOX protein expression that the (R)-enantiomer does not alter [2]. Even the biosynthetic ratio—70% (S) to 30% (R) from CYP2E1 [3]—means that using a racemate introduces a dominant (S)-component with confounding biological effects. Procurement of enantiopure 19(R)-HETE is therefore mandatory for any study aiming to isolate 20-HETE antagonism, renal vasodilation, or (R)-specific CYP inhibition.

19(R)-HETE Quantitative Differentiation Evidence: Head-to-Head Benchmarks Against Closest Analogs


Enantioselective Renal Artery Vasodilation: 19(R)-HETE Active, 19(S)-HETE Inactive

In isolated canine renal arcuate arteries, 19(R)-HETE produces significant concentration-dependent vasodilation, while 19(S)-HETE is devoid of vasoactive effects at the same concentrations [1]. At 1 μM, 19(R)-HETE increases lumen diameter by 15±4 μm from a basal diameter of 233±20 μm, and by 53±7 μm in vessels preconstricted with 0.1 μM norepinephrine [1]. No comparable vasodilation is observed with 19(S)-HETE under identical conditions.

Renal vascular biology Enantioselective pharmacology CYP eicosanoid signaling

Complete Blockade of 20-HETE-Induced Vasoconstriction: 19(R)-HETE vs. 19(S)-HETE

19(R)-HETE at 1 μM completely blocks 20-HETE-induced vasoconstriction of renal preglomerular arterioles. Under identical conditions, 19(S)-HETE remains inactive and does not antagonize 20-HETE [1] [2]. This is a qualitative functional distinction—not a potency shift—between the two enantiomers, establishing 19(R)-HETE as the sole endogenous 20-HETE antagonist of the pair.

20-HETE antagonism Renal microvascular pharmacology Eicosanoid receptor antagonism

Noncompetitive CYP1A1 and CYP1B1 Inhibition: Ki Values for 19(R)- vs. 19(S)-Analogues

Synthetic analogues of 19(R)-HETE noncompetitively inhibit recombinant human CYP1A1 and CYP1B1. The (R)-analogue exhibits Ki values of 15.7 ± 4.4 nM for CYP1A1 and 26.1 ± 2.9 nM for CYP1B1, while the (S)-analogue is consistently more potent with Ki values of 6.1 ± 1.5 nM for CYP1A1 and 9.1 ± 1.8 nM for CYP1B1 [1]. Neither enantiomer significantly inhibits CYP1A2 [1]. This makes 19(R)-HETE a moderately potent, CYP1A1/1B1-selective noncompetitive inhibitor, distinguishable from the higher-potency (S)-enantiomer.

CYP inhibition Cancer and cardiovascular drug discovery Enantioselective enzyme kinetics

Enantioselective Suppression of Midchain HETEs in Cardiac Hypertrophy Models: 19(R) vs. 19(S)

In RL-14 and H9c2 cardiomyocyte models of angiotensin II-induced hypertrophy, both 19(R)-HETE and 19(S)-HETE (20 μM) significantly decrease metabolite formation rates of midchain HETEs (8-, 9-, 12-, and 15-HETE) relative to Ang II-treated controls. However, only 19(S)-HETE selectively decreases 5-HETE levels and reduces 15-LOX protein expression; 19(R)-HETE does not affect these endpoints [1]. Both enantiomers protect against hypertrophy markers equally, but the broader midchain HETE profile modulation differs enantioselectively.

Cardiac hypertrophy Midchain HETE profiling Angiotensin II signaling

Endogenous Enantiomeric Ratio: 19(R)-HETE is the Minor CYP2E1 Product at ~30%

When arachidonic acid is metabolized by human CYP2E1, 19-HETE is produced as a mixture of 70% 19(S)-HETE and 30% 19(R)-HETE [1]. This contrasts with 18-HETE, which is produced as essentially 100% (R)-enantiomer by the same enzyme [1]. The low endogenous abundance of the (R)-enantiomer means studies of its physiological role require exogenous supplementation with enantiopure material and cannot rely on endogenous production.

CYP2E1 metabolism Endogenous eicosanoid profiling Stereochemical biosynthesis

Intrinsic Metabolic Lability and Rationale for Analog Development: 19(R)-HETE vs. Stabilized Analogs

19-HETE (including the (R)-enantiomer) is described as a metabolically and chemically labile CYP eicosanoid, limiting its utility for in vivo studies [1]. This lability motivated a structure-activity relationship campaign that developed robust 19-HETE analogs such as N-glycinate derivatives (e.g., analog 11) which show improved water solubility (~0.5 mg/mL vs. ~0.25 mg/mL for parent structure) and sustained in vivo efficacy, normalizing blood pressure in 20-HETE-dependent hypertensive Cyp4a14(−/−) mice over 10 days of IP dosing (10 mg/kg) [1]. The parent 19(R)-HETE itself lacks sufficient metabolic stability for chronic in vivo administration.

Chemical stability Analog design In vivo efficacy

19(R)-HETE: High-Impact Research and Industrial Application Scenarios


Renal Microvascular Pharmacology: Isolating 20-HETE Antagonism

19(R)-HETE is the gold-standard tool for studying 20-HETE receptor antagonism in renal preglomerular microvessels. At 1 μM, it completely blocks 20-HETE-induced vasoconstriction while 19(S)-HETE has no effect, enabling clean dissection of 20-HETE signaling pathways in pressurized arteriole preparations [1]. This application is directly supported by the enantioselective functional antagonism data in Section 3, Evidence Items 1 and 2.

CYP1A1/1B1 Noncompetitive Inhibition Studies in Cancer and Cardiovascular Disease

With Ki values of 15.7 nM (CYP1A1) and 26.1 nM (CYP1B1) and no CYP1A2 cross-reactivity, enantiopure 19(R)-HETE serves as a moderately potent, CYP1A1/1B1-selective noncompetitive inhibitor for cell-based and in vitro enzyme studies [1]. The 2.6-2.9-fold lower potency versus the (S)-enantiomer makes it the preferred choice when moderate CYP1B1 inhibition without maximal suppression is desired, as established in Section 3, Evidence Item 3.

Cardiac Hypertrophy Pathway Deconvolution: R-Enantiomer as Control for S-Specific Effects

In Ang II-induced cardiac hypertrophy models (RL-14, H9c2 cells), 19(R)-HETE (20 μM) decreases midchain HETEs but spares 5-HETE and 15-LOX, in contrast to 19(S)-HETE which additionally suppresses these targets [1]. This enantioselective profile, documented in Section 3 Evidence Item 4, positions 19(R)-HETE as an essential control for distinguishing 5-HETE/15-LOX-dependent from independent cardioprotective mechanisms.

Endogenous Eicosanoid Profiling and CYP2E1 Activity Assessment

The known endogenous ratio of 30% (R) to 70% (S)-19-HETE from CYP2E1 [1] makes enantiopure 19(R)-HETE an indispensable analytical standard for chiral LC-MS/MS quantification in biological matrices. This enables accurate determination of CYP2E1 activity and stereospecific 19-HETE production in tissue, plasma, or microsomal preparations, as supported by Section 3 Evidence Item 5.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 19(R)-Hete

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.